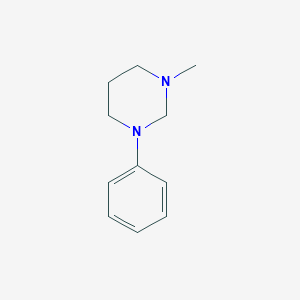

1-Methyl-3-phenylhexahydropyrimidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

821780-16-9 |

|---|---|

Molecular Formula |

C11H16N2 |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

1-methyl-3-phenyl-1,3-diazinane |

InChI |

InChI=1S/C11H16N2/c1-12-8-5-9-13(10-12)11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 |

InChI Key |

AHFDABDJBRVTDF-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCN(C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Methyl 3 Phenylhexahydropyrimidine and Analogs

Condensation Reactions for Hexahydropyrimidine (B1621009) Ring Formation

The most classical and direct approach to the hexahydropyrimidine skeleton involves the condensation of a 1,3-diamine with an aldehyde or ketone. nih.gov This method is foundational for creating the saturated six-membered ring containing two nitrogen atoms.

Amine-Aldehyde Condensations: N-aryl-N'-alkyl-1,3-propanediamines with Aldehydes

The synthesis of 1-Methyl-3-phenylhexahydropyrimidine can be achieved through the cyclocondensation of N-methyl-N'-phenyl-1,3-propanediamine with an aldehyde, typically formaldehyde (B43269) or its equivalents like paraformaldehyde. This reaction proceeds via the formation of iminium ion intermediates, followed by an intramolecular cyclization to yield the hexahydropyrimidine ring. The general reaction is depicted below:

Figure 1: General scheme for the condensation of a disubstituted 1,3-propanediamine with an aldehyde to form a hexahydropyrimidine.

While the specific synthesis of this compound is not extensively detailed in readily available literature, the methodology is well-established for analogous structures. For instance, the reaction of 1,3-diaminopropanes with formaldehyde has been shown to yield hexahydropyrimidine derivatives. This core reaction serves as the basis for accessing a variety of substituted hexahydropyrimidines.

Optimization of Reaction Conditions and Solvent Systems in Hexahydropyrimidine Synthesis

The efficiency of hexahydropyrimidine synthesis through condensation reactions is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the use of catalysts.

The selection of the solvent can influence reaction rates and yields. Solvents such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) are commonly employed. nih.gov In some cases, solvent-free conditions have also been utilized to promote the reaction. The temperature of the reaction is another critical factor, with many condensation reactions proceeding effectively at room temperature or with gentle heating.

Lewis acids, such as Iron(III) chloride (FeCl₃) or Indium(III) triflate (In(OTf)₃), can be used to catalyze the reaction by activating the aldehyde component towards nucleophilic attack by the diamine. nih.gov The choice of catalyst can be crucial for achieving high yields and minimizing side reactions.

Below is a table summarizing typical conditions for analogous condensation reactions:

| Reactants | Aldehyde/Ketone | Catalyst | Solvent | Temperature | Yield |

| Anilines and Cyclohexanone | Formaldehyde | - | One-pot | Ambient | High |

| 1,3-Dicarbonyl compounds, Amines | Formaldehyde | FeCl₃ | Dichloromethane | Ambient | Good |

| Aromatic amines and Cyclic ketones | Formaldehyde | In(OTf)₃ | - | - | Good |

This table is generated based on data for the synthesis of related hexahydropyrimidine derivatives. nih.govacs.org

Reductive Approaches to Saturated Pyrimidine (B1678525) Rings

An alternative strategy for the synthesis of hexahydropyrimidines involves the reduction of partially or fully unsaturated pyrimidine precursors. This approach allows for the construction of the pyrimidine ring using a wider variety of methods, followed by a reduction step to achieve the desired saturation.

Reduction of Cyclic Amidinium Salts and Tetrahydropyrimidines

The reduction of tetrahydropyrimidines or their corresponding cyclic amidinium salts is a viable route to hexahydropyrimidines. Tetrahydropyrimidines can be synthesized through methods such as the Biginelli reaction. nih.gov These intermediates can then be reduced to the fully saturated hexahydropyrimidine ring. While the direct reduction of a 1-methyl-3-phenyl-tetrahydropyrimidine is not explicitly detailed, the reduction of similar heterocyclic systems is a common practice in organic synthesis.

Utilization of Metal Hydrides in Hexahydropyrimidine Synthesis

Metal hydrides are powerful reducing agents widely used for the reduction of various functional groups, including the carbon-nitrogen double bonds present in di- or tetrahydropyrimidines. Common metal hydride reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). nih.gov

The choice of reducing agent depends on the specific substrate and the presence of other functional groups. Lithium aluminum hydride is a very strong reducing agent capable of reducing a wide range of functional groups, while sodium borohydride is a milder and more selective reagent. For instance, a novel synthesis of N-methyl-3-phenyl piperazine (B1678402), a structurally related compound, involves a reduction step using sodium borohydride. sphinxsai.com This suggests that a similar approach could be effective for the reduction of a suitable tetrahydropyrimidine (B8763341) precursor to this compound.

The general scheme for such a reduction is as follows:

Figure 2: General scheme for the reduction of a tetrahydropyrimidine to a hexahydropyrimidine using a metal hydride.

Multicomponent Reaction Strategies for Pyrimidine Derivative Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov Several MCRs are known for the synthesis of pyrimidine derivatives, most notably the Biginelli reaction, which typically yields dihydropyrimidinones. nih.gov

While many MCRs for pyrimidine synthesis lead to aromatic or partially saturated rings, these products can potentially serve as precursors for subsequent reduction to hexahydropyrimidines. The advantage of MCRs lies in their operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds. nih.gov For example, a one-pot condensation of anilines, formaldehyde, and cyclohexanones has been reported for the facile synthesis of 1,3-diaryl-5-spirohexahydropyrimidines. acs.org This demonstrates the utility of MCRs in constructing the hexahydropyrimidine core.

Recent advancements in catalysis have also led to the development of novel MCRs for pyrimidine synthesis, such as an iridium-catalyzed multicomponent synthesis from amidines and alcohols. harvard.edu Although this particular method yields aromatic pyrimidines, it highlights the ongoing development of versatile MCRs for this class of heterocycles.

Stereoselective Synthesis of this compound and its Stereoisomers

The stereoselective synthesis of this compound hinges on the asymmetric construction of its core precursor, a chiral 1,3-diamine. The stereocenter in the target molecule is at the 3-position of the phenyl-substituted carbon that will become part of the heterocyclic ring. Establishing this stereocenter early in the synthesis is a key strategy. Research into the asymmetric synthesis of 1,3-diamine derivatives offers several potential pathways.

One promising approach involves the use of transition metal catalysis. For instance, sequential palladium and rhodium catalysis has been successfully employed for the asymmetric synthesis of complex, polyfunctionalized diamines from racemic starting materials. nih.gov This strategy could be adapted to generate an enantiomerically enriched N-methylated, 1-phenyl-1,3-propanediamine precursor, which can then be cyclized with a formaldehyde equivalent to form the target hexahydropyrimidine.

Another powerful method is the development and use of chiral organocatalysts derived from 1,3-diamines themselves. These catalysts have proven effective in asymmetric Mannich reactions of ketones, affording products with high enantioselectivities. acs.org This principle can be applied to the synthesis of a chiral β-amino ketone, a versatile intermediate that can be further elaborated into the required 1,3-diamine precursor through reductive amination. The cooperative action of primary and tertiary amine groups within these catalysts is crucial for achieving high stereocontrol. acs.org

The synthesis of chiral 1,3-diaminopropanols via bisoxazolidine-catalyzed carbon-carbon bond formation with α-keto amides also presents a viable route. nih.gov The resulting chiral diaminopropanol can be chemically modified to replace the hydroxyl group with a hydrogen atom, leading to the desired chiral 1,3-diamine backbone.

The table below summarizes key findings from research on the stereoselective synthesis of chiral 1,3-diamine analogs, which are direct precursors or structurally related to the backbone of this compound.

| Precursor/Analog | Catalytic System | Key Transformation | Stereoselectivity | Ref |

| Polyfunctionalized Diamines | Sequential Pd and Rh Catalysis | Asymmetric allylic amination and intramolecular aziridination | High enantiomeric excess (>90% ee) | nih.gov |

| Chiral Mannich Products | 1,3-Diamine-derived Organocatalyst | Asymmetric Mannich reaction of ketones | High enantioselectivities | acs.org |

| Chiral 1,3-Diaminopropanols | Bisoxazolidine Catalyst | C-C bond formation with α-keto amides | Not specified in abstract | nih.gov |

These methodologies demonstrate the feasibility of producing enantiomerically pure 1,3-diamine synthons. Subsequent cyclization, typically with formaldehyde or its equivalents like paraformaldehyde or 1,3,5-trioxane, would yield the final chiral this compound. The conditions for this cyclization step would need to be mild to prevent racemization of the established stereocenter.

Development of Sustainable and Atom-Economical Synthetic Pathways

Modern synthetic chemistry places a strong emphasis on sustainability, focusing on the development of processes that are environmentally benign, resource-efficient, and generate minimal waste. Key principles include the use of multicomponent reactions (MCRs), heterogeneous catalysis, and green solvents. These concepts are directly applicable to the synthesis of hexahydropyrimidines and their derivatives.

Multicomponent reactions are particularly attractive as they combine three or more reactants in a single step to form a complex product, thereby increasing efficiency and atom economy. mdpi.comresearchgate.net An iridium-catalyzed multicomponent synthesis of pyrimidines (the aromatic analog) from amidines and alcohols has been reported. nih.govfigshare.com This reaction proceeds through a series of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. nih.govfigshare.com Adapting such a strategy to saturated systems using a 1,3-diamine, an aldehyde (like benzaldehyde), and a methylating agent in a one-pot process could offer a highly atom-economical route to this compound.

The use of heterogeneous catalysts is another cornerstone of green chemistry, as they can be easily recovered and reused, reducing waste and cost. rsc.orgmdpi.com For the synthesis of related heterocyclic scaffolds like pyridopyrimidines, various nanocatalysts have been employed to facilitate efficient and environmentally friendly multicomponent reactions. nih.gov For example, zirconium dioxide nanoparticles have served as effective heterogeneous catalysts for the synthesis of tetrahydropyrido[2,3-d]pyrimidines. nih.gov Similarly, magnetic nanoparticles have been used as recyclable catalysts in green procedures. nih.gov These solid catalysts often allow for solvent-free reaction conditions or the use of benign solvents like water or ethanol, further enhancing the sustainability of the process. nih.govresearchgate.net

The table below highlights examples of sustainable methodologies developed for pyrimidine and related heterocyclic systems, which could be adapted for the synthesis of this compound.

| Product Class | Catalytic System | Reaction Type | Key Sustainability Features | Ref |

| Pyrimidines | PN5P-Ir-pincer complexes | Multicomponent reaction of amidines and alcohols | High atom economy, liberates H2 and H2O as byproducts | nih.govfigshare.com |

| Tetrahydropyrido[2,3-d]pyrimidines | Zirconium dioxide nanoparticles | Three-component one-pot reaction | Heterogeneous, reusable catalyst; green procedure | nih.gov |

| Pyrido[2,3-d]pyrimidines | Magnetic Fe3O4@TiO2 Nanoparticles | One-pot multicomponent reaction | Recyclable magnetic catalyst; green synthesis | nih.gov |

By integrating these principles—multicomponent design and heterogeneous catalysis—a sustainable and atom-economical pathway to this compound could be envisioned. Such a process would likely involve a one-pot reaction of N-methyl-1,3-propanediamine, benzaldehyde (B42025), catalyzed by a recyclable solid acid or metal catalyst under mild, potentially solvent-free conditions. This approach would align with the core tenets of green chemistry by maximizing efficiency and minimizing environmental impact. jocpr.com

Conformational Analysis and Dynamics of 1 Methyl 3 Phenylhexahydropyrimidine

Ring Conformations and Inversion Dynamics of the Hexahydropyrimidine (B1621009) Ring

Similar to the well-studied cyclohexane (B81311), the hexahydropyrimidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. This chair form can undergo a conformational "flipping" or inversion process, interconverting between two equivalent chair forms. During this ring inversion, substituents that were in axial positions become equatorial, and vice versa. wikipedia.orgvu.nl

The process of ring inversion is not instantaneous and must proceed through higher-energy transition states, such as the boat or twist-boat conformations. vu.nl The energy required to overcome this barrier, known as the free energy of activation (ΔG‡), can be determined experimentally, often using dynamic nuclear magnetic resonance (NMR) spectroscopy. vu.nlrsc.org By studying the NMR spectra at varying temperatures, the rate of interconversion can be measured. rsc.org For instance, studies on N,N'-dimethylhexahydropyrimidine have provided insight into the energetic barriers associated with this process. rsc.org

| Compound | Activation Energy (ΔG‡) for Ring Inversion | Method |

| N,N'-Dimethylhexahydropyrimidine | 12.3 kcal/mol | Dynamic NMR |

| Cyclohexane (for comparison) | ~10.4 kcal/mol | Dynamic NMR |

| N-Methylpiperidine (for comparison) | 10.4 kcal/mol | Dynamic NMR |

This table presents the free energy of activation for ring inversion in N,N'-dimethylhexahydropyrimidine, with cyclohexane and N-methylpiperidine included for comparison. The data for the hexahydropyrimidine derivative is based on studies of related compounds. wikipedia.orgrsc.org

Stereoelectronic Effects of N-Methyl and N-Phenyl Substituents on Conformational Preferences

The conformational equilibrium of 1-Methyl-3-phenylhexahydropyrimidine is significantly influenced by the stereoelectronic properties of the N-methyl and N-phenyl substituents. These effects dictate the preferred spatial arrangement of the substituents to achieve the most stable molecular conformation.

In a substituted hexahydropyrimidine ring, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the approximate plane of the ring) positions. Due to steric hindrance, bulky substituents generally favor the more spacious equatorial position. stackexchange.comlibretexts.org The energetic preference for the equatorial position over the axial position is quantified by the conformational free energy, also known as the A-value. wikipedia.orgmasterorganicchemistry.com

The phenyl group is considerably bulkier than the methyl group. stackexchange.com Consequently, the conformer in which the phenyl group occupies an equatorial position is expected to be significantly more stable. The methyl group on the N1 nitrogen also prefers the equatorial position. Therefore, the most stable conformation of this compound is the chair form where both the N-phenyl and N-methyl groups are in equatorial positions.

| Substituent | A-Value (kcal/mol) |

| -CH₃ (Methyl) | 1.74 |

| -C₆H₅ (Phenyl) | ~3.0 |

This table displays the A-values for methyl and phenyl substituents, indicating their steric bulk and preference for the equatorial position in a cyclohexane ring, which serves as a model for the hexahydropyrimidine system. stackexchange.comwikipedia.orgwikipedia.org

When a substituent is forced into an axial position, it experiences repulsive steric interactions with the other two axial atoms on the same side of the ring (in this case, axial hydrogens at the C4 and C6 positions). This type of steric strain is known as a 1,3-diaxial interaction, or A-strain. libretexts.orgyoutube.com These interactions increase the potential energy of the molecule, destabilizing the axial conformation. libretexts.org

For this compound, a conformation with an axial phenyl group would suffer from severe 1,3-diaxial interactions between the ortho-hydrogens of the phenyl ring and the axial hydrogens on the pyrimidine (B1678525) ring. A conformation with an axial methyl group would also be destabilized by such interactions, but to a lesser extent. libretexts.org The strong energetic penalty associated with placing the bulky phenyl group in an axial position ensures that the diequatorial conformer is the predominant species at equilibrium.

N-Inversion Processes in Hexahydropyrimidine Systems

In addition to ring inversion, amines and related nitrogen heterocycles undergo a rapid process called nitrogen inversion or pyramidal inversion. wikipedia.org This process involves the nitrogen atom and its substituents moving through a planar transition state, effectively turning the pyramid-like structure of the amine "inside out". wikipedia.org

In this compound, both the N1 and N3 atoms are stereocenters that can undergo this inversion. The energy barrier for nitrogen inversion in simple six-membered rings like piperidine (B6355638) is typically lower than the barrier for ring inversion. wikipedia.org This means that on the NMR timescale at room temperature, the inversion at the nitrogen atoms is usually a faster process than the flipping of the entire ring. The rate of N-inversion can be influenced by the nature of the substituents; conjugation or the presence of electron-withdrawing groups can lower the barrier, while incorporation into a strained ring can raise it. stereoelectronics.org

| Process | System | Typical Energy Barrier (kcal/mol) |

| Nitrogen Inversion | Ammonia | 5.8 |

| Nitrogen Inversion | N-Methylpiperidine | ~6-7 |

| Ring Inversion | N-Methylpiperidine | 10.4 |

This table compares typical energy barriers for nitrogen inversion and ring inversion, illustrating that N-inversion is generally a lower-energy process. wikipedia.orgwikipedia.org

Tautomeric Equilibria in N-Substituted Hexahydropyrimidines and Related Structures

Tautomerism involves the migration of a proton, leading to a constitutional isomer that is in equilibrium with the original structure. For certain substituted hexahydropyrimidines, a specific type of tautomerism known as ring-chain tautomerism is possible. researchgate.net

Ring-chain tautomerism is an equilibrium between a cyclic form and an open-chain isomer. researchgate.net Hexahydropyrimidines are typically formed from the condensation of a 1,3-diamine with an aldehyde or ketone. rsc.org In the case of this compound (assuming it is formed from N-methyl-N'-phenyl-1,3-propanediamine and formaldehyde), the ring can potentially reopen to form an open-chain Schiff base (imine) tautomer.

The equilibrium generally lies heavily in favor of the more stable cyclic (ring) form, especially for hexahydropyrimidines derived from formaldehyde (B43269) (unsubstituted at the C2 position). However, the position of this equilibrium can be influenced by factors such as the nature of the substituents on the nitrogen atoms and the carbon at the 2-position, as well as the solvent and temperature. researchgate.net The existence of this equilibrium, even if the open-chain form is a minor component, can be significant for the reactivity of the compound.

Spectroscopic Characterization and Structural Elucidation of 1 Methyl 3 Phenylhexahydropyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy offers precise insights into the electronic environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups.

In 1-methyl-3-phenylhexahydropyrimidine, the protons of the hexahydropyrimidine (B1621009) ring are expected to appear in distinct regions of the ¹H NMR spectrum. The protons on carbons adjacent to the nitrogen atoms (C2, C4, C6) are deshielded and would typically resonate at lower field compared to the protons on C5. For instance, in related 5-nitro-2,4,6-triphenylhexahydropyrimidine derivatives, the protons at the C4 and C6 positions appear as a triplet around δ 4.47 ppm, while the C2 proton is observed as a triplet at δ 5.51 ppm. sysrevpharm.org The N-methyl group would present as a singlet, likely in the δ 2.0-3.0 ppm range, deshielded by the adjacent nitrogen. The protons of the N-phenyl group are expected in the aromatic region, typically between δ 6.5 and 8.0 ppm.

Spin-spin coupling, observed as the splitting of NMR signals, provides information about the number of adjacent protons. The coupling constant (J), measured in Hertz (Hz), is crucial for determining dihedral angles and thus, the conformation of the ring. For example, geminal protons on the same methylene (B1212753) group will exhibit a large coupling constant, while vicinal couplings between protons on adjacent carbons will depend on their geometric relationship.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close in space, regardless of whether they are connected through bonds. libretexts.orgyoutube.com This is particularly valuable for stereochemical assignments. In a chair-like conformation of the hexahydropyrimidine ring, NOESY can distinguish between axial and equatorial substituents. For example, a correlation between the N-methyl protons and an axial proton on the ring would suggest the methyl group also occupies an axial position. Similarly, correlations between specific protons on the phenyl ring and protons on the heterocyclic ring can define the preferred orientation of the phenyl group relative to the hexahydropyrimidine core. acdlabs.com

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| N-CH₃ | 2.2 - 2.8 | Singlet (s) | N/A |

| H-2 (N-CH₂-N) | 3.5 - 4.5 | Triplet (t) | 5.0 - 7.0 |

| H-4ax, H-6ax | 2.8 - 3.5 | Doublet of triplets (dt) or Multiplet (m) | Jgem ≈ 12-14, Jax-ax ≈ 10-13, Jax-eq ≈ 3-5 |

| H-4eq, H-6eq | 2.0 - 2.8 | Doublet of triplets (dt) or Multiplet (m) | Jgem ≈ 12-14, Jeq-ax ≈ 3-5, Jeq-eq ≈ 2-4 |

| H-5ax, H-5eq | 1.5 - 2.2 | Multiplet (m) | Jgem ≈ 12-15, Jvicinal ≈ 2-13 |

| Phenyl H (ortho, meta, para) | 6.7 - 7.5 | Multiplet (m) | N/A |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

For this compound, the carbon atoms of the heterocyclic ring are expected to resonate between δ 20 and 80 ppm. The C2 carbon, situated between two nitrogen atoms, would be the most deshielded of the ring carbons. The carbons adjacent to nitrogen (C4 and C6) would also be downfield relative to the C5 carbon. The N-methyl carbon signal is anticipated in the δ 30-50 ppm range. The carbons of the phenyl ring will appear in the aromatic region (δ 110-150 ppm), with the ipso-carbon (the one directly attached to the nitrogen) being the most deshielded.

¹³C NMR is also a powerful tool for studying conformational equilibria. If the hexahydropyrimidine ring undergoes rapid chair-to-chair interconversion at room temperature, the axial and equatorial positions are averaged, and single signals will be observed for C4/C6 and the protons attached to them. However, at low temperatures, this inversion can be slowed or "frozen out" on the NMR timescale, leading to the appearance of separate signals for the axial and equatorial environments and providing insight into the thermodynamics of the conformational equilibrium.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| N-CH₃ | 35 - 45 |

| C-2 (N-CH₂-N) | 65 - 75 |

| C-4, C-6 | 45 - 55 |

| C-5 | 20 - 30 |

| Phenyl C (ipso) | 145 - 155 |

| Phenyl C (ortho, meta, para) | 115 - 130 |

Two-dimensional (2D) NMR techniques are essential for making unambiguous assignments of ¹H and ¹³C signals, especially in complex molecules.

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. illinois.edu This allows for the definitive assignment of which protons are bonded to which carbons. For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the N-methyl protons to the ¹³C signal of the N-methyl carbon, and similarly for each C-H bond in the heterocyclic and phenyl rings.

The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu This is invaluable for piecing together the molecular structure. For instance, the protons of the N-methyl group should show an HMBC correlation to the C2 and C6 carbons of the hexahydropyrimidine ring. Likewise, the ortho protons of the phenyl ring should show correlations to the ipso-carbon and the C4 carbon of the heterocyclic ring, confirming the connectivity between the two ring systems.

Infrared (IR) Spectroscopy: Vibrational Analysis for Functional Group Identification and Structural Insights

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending, etc.). It is a rapid and effective method for identifying the functional groups present in a molecule.

The IR spectrum of this compound would be characterized by several key absorption bands. The C-H stretching vibrations of the aliphatic methylene groups in the hexahydropyrimidine ring and the methyl group are expected to appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). wpmucdn.com The aromatic C-H stretching vibrations of the phenyl group would be observed at slightly higher wavenumbers, just above 3000 cm⁻¹.

The C-N stretching vibrations of the tertiary amine groups are key identifiers and typically appear in the fingerprint region between 1250 and 1020 cm⁻¹. orgchemboulder.com The presence of the phenyl group attached to a nitrogen (an aromatic amine) would likely give rise to a strong C-N stretching band in the 1335-1250 cm⁻¹ region. orgchemboulder.com The spectrum will also show characteristic absorptions for the phenyl ring, including C=C stretching vibrations in the 1600-1450 cm⁻¹ range and C-H out-of-plane bending bands that can indicate the substitution pattern of the ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic (Phenyl) | 3000 - 3100 | Medium-Weak |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 2960 | Strong |

| C=C Stretch | Aromatic (Phenyl) | 1450 - 1600 | Medium-Weak |

| C-N Stretch | Aromatic Amine (Ph-N) | 1250 - 1335 | Strong |

| C-N Stretch | Aliphatic Amine (Alkyl-N) | 1020 - 1250 | Medium-Weak |

Mass Spectrometry (MS): Fragmentation Pattern Analysis for Molecular Structure Confirmation

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides the exact molecular weight of the compound and, through analysis of its fragmentation pattern, offers crucial structural information.

In the mass spectrum of this compound, the molecular ion peak (M⁺˙) would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

The fragmentation pattern is highly dependent on the structure of the molecule, as the ion breaks apart in predictable ways to form more stable fragments. For this compound, common fragmentation pathways would involve cleavage of the bonds alpha to the nitrogen atoms (α-cleavage), which is a characteristic fragmentation for amines. miamioh.edu This could lead to the loss of a methyl radical (•CH₃) from the N1 position or cleavage of the ring.

Another likely fragmentation pathway is the cleavage of the bond between the phenyl group and the nitrogen atom. This would result in the formation of a phenyl radical or a phenyl cation, as well as a fragment corresponding to the protonated hexahydropyrimidine ring. The fragmentation of the hexahydropyrimidine ring itself can also occur, leading to the loss of ethylene (B1197577) or propylene (B89431) fragments. The relative abundance of these fragment ions helps to piece together the structure of the parent molecule. nih.govlibretexts.org

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| 190 | [C₁₂H₁₈N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 175 | [M - CH₃]⁺ | α-cleavage, loss of methyl radical |

| 113 | [C₆H₁₃N₂]⁺ | Cleavage of phenyl group |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 57/58 | [C₃H₇N]⁺ / [C₃H₈N]⁺ | Ring cleavage fragments |

X-ray Crystallography: High-Resolution Solid-State Structural Determination of this compound Derivatives

While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, providing precise bond lengths, bond angles, and conformational details.

Although a crystal structure for this compound itself is not reported in the cited literature, analysis of its derivatives provides significant insight. For example, the crystal structure of 5-nitro-2,4,6-triphenylhexahydropyrimidine has been determined, confirming the six-membered ring structure. sysrevpharm.org Such studies on related compounds reveal that the hexahydropyrimidine ring typically adopts a chair conformation to minimize steric strain. sysrevpharm.org

A crystal structure of this compound would definitively establish the conformation of the ring (e.g., chair, boat, or twist-boat) in the solid state. It would also show the precise orientation of the methyl and phenyl substituents, indicating whether they are in axial or equatorial positions. Furthermore, it would provide exact measurements of C-N, C-C, and C-H bond lengths and the angles between them, offering a complete and high-resolution picture of the molecule's three-dimensional architecture. nih.govcardiff.ac.ukeurjchem.com This solid-state data serves as a crucial benchmark for comparison with computational models and solution-state NMR studies.

Reactivity and Reaction Mechanisms of 1 Methyl 3 Phenylhexahydropyrimidine

Nucleophilic and Electrophilic Reactivity at Nitrogen Centers

The hexahydropyrimidine (B1621009) ring contains two nitrogen atoms, N1 and N3, which are the primary centers for both nucleophilic and electrophilic attack. The lone pair of electrons on these nitrogen atoms allows them to act as nucleophiles, participating in reactions with various electrophiles. Conversely, protonation or quaternization of these nitrogen atoms can render the adjacent carbons susceptible to nucleophilic attack.

The reactivity of the nitrogen centers is influenced by their substitution pattern. The N1 nitrogen is substituted with a methyl group, while the N3 nitrogen is attached to a phenyl group. This difference in substitution leads to distinct steric and electronic environments, which in turn dictates their relative reactivity. For instance, the N1-methyl group is less sterically demanding than the N3-phenyl group, potentially favoring reactions at the N1 position. However, the electronic effect of the phenyl group, which can withdraw electron density through resonance, may modulate the nucleophilicity of the N3 atom.

Reactions involving the nitrogen centers can lead to a variety of derivatives. For example, acylation with agents like benzoyl chloride can occur at the secondary amine if present, leading to the formation of amide derivatives. researchgate.net Alkylation reactions with alkyl halides can also take place, resulting in quaternization of the nitrogen atoms. The specific site of reaction and the nature of the product will depend on the reaction conditions and the specific electrophile used.

Functionalization and Derivatization of the Phenyl Substituent

The phenyl group attached to the N3 nitrogen atom provides a site for various functionalization and derivatization reactions, allowing for the modification of the molecule's properties. Standard electrophilic aromatic substitution reactions can be employed to introduce a range of substituents onto the phenyl ring. These reactions are directed by the nature of the existing substituent, in this case, the hexahydropyrimidine ring connected through the nitrogen atom.

The position of substitution on the phenyl ring is governed by the directing effects of the N-substituent and any other groups already present on the ring. For instance, in palladium-catalyzed C-H arylation reactions of related pyrimidine (B1678525) systems, regioselective phenylation has been observed at the ortho position of a C2-connected phenyl ring, influenced by both electronic and steric factors. mdpi.com Electron-donating groups on the phenyl ring tend to increase the rate of electrophilic substitution, while electron-withdrawing groups decrease it. mdpi.com

Common derivatization reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric and sulfuric acids.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using appropriate halogenating agents.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst.

These modifications can significantly alter the electronic and steric properties of the 1-methyl-3-phenylhexahydropyrimidine molecule, which can be useful for tuning its reactivity or for creating analogues with specific biological or material properties.

Ring-Opening and Ring-Contraction Reactions of the Hexahydropyrimidine Core

The saturated hexahydropyrimidine ring can undergo ring-opening and ring-contraction reactions under specific conditions, leading to the formation of acyclic or smaller heterocyclic structures. These transformations often involve the cleavage of one or more bonds within the heterocyclic core and are typically driven by factors such as ring strain, the presence of reactive functional groups, or the use of specific reagents.

Ring-Opening Reactions:

Ring-opening of the hexahydropyrimidine core can be initiated by nucleophilic attack, particularly if one of the nitrogen atoms is quaternized, making the ring more susceptible to cleavage. wur.nl For example, the reaction of N-alkylpyrimidinium salts with nucleophiles can lead to ring transformations. wur.nl The mechanism of such reactions often involves the initial addition of the nucleophile to an electrophilic carbon atom in the ring, followed by cleavage of a C-N or C-C bond. The stability of the resulting open-chain intermediate plays a crucial role in determining the feasibility and outcome of the reaction. In some cases, photochemical methods can also induce ring-opening reactions, as seen in the ultrafast ring-opening of 1,3-cyclohexadiene (B119728) to 1,3,5-hexatriene. nih.govresearchgate.netumich.edu

Ring-Contraction Reactions:

Ring-contraction reactions of hexahydropyrimidine derivatives are less common but can occur through various mechanistic pathways, often involving rearrangement of the cyclic structure. wikipedia.org These reactions can be promoted by photochemical methods or through the formation of specific intermediates. nih.govnih.gov For instance, radical-mediated ring contractions have been observed in the biosynthesis of certain natural products containing a pyrrolopyrimidine core. nih.gov The driving force for ring contraction is often the formation of a more stable, smaller ring system. The specific conditions and reagents required for these transformations are highly dependent on the substitution pattern of the hexahydropyrimidine ring.

| Reaction Type | Description | Key Intermediates |

| Ring-Opening | Cleavage of the hexahydropyrimidine ring to form an acyclic product. | Open-chain intermediates |

| Ring-Contraction | Rearrangement of the hexahydropyrimidine ring to form a smaller heterocyclic or carbocyclic ring. | Bicyclic intermediates, radical species |

Oxidative and Reductive Transformations of the Saturated Ring

The saturated hexahydropyrimidine ring of this compound can undergo both oxidative and reductive transformations, leading to changes in the oxidation state of the ring atoms and the introduction or removal of unsaturation.

Oxidative Transformations:

Oxidation of the saturated N-heterocyclic ring can lead to the formation of partially or fully unsaturated pyrimidine derivatives. rsc.org This can be achieved using various oxidizing agents or through catalytic methods. For example, photochemical oxidative dehydrogenation using an iminoquinone as an organocatalyst has been shown to convert saturated N-heterocycles to their unsaturated analogues under aerobic conditions. rsc.org The mechanism of such reactions can involve radical intermediates. rsc.org Copper-catalyzed oxidative coupling reactions have also been employed for the synthesis of saturated nitrogen heterocycles, which could potentially be applied in reverse to introduce unsaturation. nih.gov

Reductive Transformations:

Reduction of the hexahydropyrimidine ring is less common as it is already in a saturated state. However, if the ring contains unsaturated functionalities, such as a C=N bond in a dihydropyrimidine (B8664642) precursor, these can be reduced to the corresponding saturated hexahydropyrimidine. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. Reductive ring-opening strategies have also been developed for related heterocyclic systems, which could potentially be adapted for hexahydropyrimidines. nih.gov

| Transformation | Reagents/Conditions | Product Type |

| Oxidation | Iminoquinone (photochemical), Metal catalysts | Dihydropyrimidines, Pyrimidines |

| Reduction | Sodium borohydride, Catalytic hydrogenation | (Not applicable for fully saturated ring) |

Stereoselectivity and Mechanistic Pathways of Chemical Transformations

Chemical transformations involving this compound can proceed with varying degrees of stereoselectivity, particularly when new stereocenters are formed or existing ones are modified. wikipedia.org The stereochemical outcome of a reaction is determined by the reaction mechanism and the steric and electronic properties of the substrate and reagents. wikipedia.org

Stereoselectivity:

The presence of substituents on the hexahydropyrimidine ring can influence the stereochemical course of reactions. For instance, if the ring contains pre-existing chiral centers, diastereoselective reactions may occur, leading to the preferential formation of one diastereomer over another. wikipedia.orgmasterorganicchemistry.com Enantioselective reactions, which favor the formation of one enantiomer, can be achieved using chiral catalysts or reagents. masterorganicchemistry.com The stereoselectivity of a reaction is a critical consideration in the synthesis of chiral molecules, such as pharmaceuticals, where a specific stereoisomer may exhibit the desired biological activity. nih.govnih.gov

Mechanistic Pathways:

The mechanistic pathways of reactions involving this compound can be elucidated through a combination of experimental and computational studies. rsc.org Common mechanistic pathways include:

Nucleophilic Addition/Substitution: Reactions where a nucleophile attacks an electrophilic center on the molecule.

Electrophilic Addition/Substitution: Reactions where an electrophile attacks a nucleophilic center, such as a nitrogen atom or the phenyl ring.

Pericyclic Reactions: Concerted reactions that proceed through a cyclic transition state, such as cycloadditions or electrocyclic reactions. researchgate.net

Radical Reactions: Reactions involving radical intermediates, which can be initiated by light or radical initiators. rsc.org

Understanding the mechanistic pathway of a reaction is essential for predicting its outcome, optimizing reaction conditions, and designing new synthetic strategies. umd.edu

Investigation into Organocatalytic Properties and Ligand Applications

The structural features of this compound, particularly the presence of Lewis basic nitrogen atoms and a chiral scaffold (if appropriately substituted), suggest its potential for applications in organocatalysis and as a ligand in transition metal catalysis.

Organocatalytic Properties:

The nitrogen atoms in the hexahydropyrimidine ring can act as Lewis bases, enabling the molecule to catalyze reactions through mechanisms such as hydrogen bonding or Brønsted acid/base catalysis. If a chiral version of this compound were synthesized, it could potentially be used as a chiral organocatalyst to induce enantioselectivity in various organic transformations. The development of N-heterocyclic carbenes (NHCs) as powerful organocatalysts highlights the potential of nitrogen-containing heterocycles in this field. acs.org

Ligand Applications:

The nitrogen atoms of this compound can also coordinate to transition metals, making it a potential ligand for various catalytic reactions. cmu.edu The design of chiral ligands is a cornerstone of asymmetric catalysis, and nitrogen-containing ligands have proven to be highly effective in a wide range of transformations. nih.govrsc.org The steric and electronic properties of the this compound ligand could be tuned by modifying the substituents on the nitrogen atoms or the phenyl ring. The tridentate nature of some nitrogen-containing ligands has been shown to be beneficial in certain cross-coupling reactions. nih.gov

| Application | Potential Role of this compound | Key Features |

| Organocatalysis | Lewis base catalyst, Chiral catalyst (if resolved) | Lewis basic nitrogen atoms, Potential for chirality |

| Ligand in Catalysis | Coordination to transition metals to modulate reactivity and selectivity | Nitrogen donor atoms, Tunable steric and electronic properties |

Computational and Theoretical Investigations of 1 Methyl 3 Phenylhexahydropyrimidine

Quantum Chemical Calculations for Electronic Structure, Bonding, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles. nih.govajchem-a.com For 1-Methyl-3-phenylhexahydropyrimidine, these calculations would provide a detailed picture of its electronic landscape.

The process begins with geometry optimization, where computational methods find the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. ajchem-a.com DFT methods like B3LYP, paired with a suitable basis set such as 6-311++G(d,p), are commonly used to achieve a balance between accuracy and computational cost. nih.govresearchgate.net

Once the optimized geometry is obtained, a wealth of information can be extracted:

Electronic Energy and Stability: The total electronic energy provides a measure of the molecule's stability.

Bonding Analysis: Key parameters such as bond lengths, bond angles, and dihedral angles are determined. For instance, calculations would reveal the precise lengths of the C-N bonds within the hexahydropyrimidine (B1621009) ring and the C-N bond connecting the phenyl group, as well as the planarity or puckering of the six-membered ring.

Charge Distribution: Analyses like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. nih.gov This reveals the polarity of bonds and identifies electron-rich (nucleophilic) and electron-deficient (electrophilic) centers.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more readily excitable and reactive. nih.gov

A molecular electrostatic potential (MEP) map would also be generated. This map visualizes the electrostatic potential on the electron density surface, with color-coding to indicate electron-rich regions (typically red, susceptible to electrophilic attack) and electron-poor regions (typically blue, susceptible to nucleophilic attack). ajchem-a.comresearchgate.net For this compound, the nitrogen atoms' lone pairs would likely appear as regions of negative potential, while the hydrogens on the methyl group and the ring might show positive potential.

Illustrative Data from Quantum Chemical Calculations: This table represents the type of data that would be generated from DFT calculations and is for illustrative purposes only.

| Parameter | Description | Illustrative Value |

|---|---|---|

| Total Electronic Energy | The total energy of the molecule in its ground state. | -X Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -Y eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | +Z eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO. | (Y+Z) eV |

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes and Energy Barriers

While quantum mechanics provides high accuracy, it is computationally expensive for exploring the vast number of possible shapes (conformations) a flexible molecule like this compound can adopt. Molecular mechanics (MM) offers a more efficient alternative for this task. nih.govnih.gov

MM methods use a classical mechanics framework, treating atoms as balls and bonds as springs, with a set of parameters known as a force field to calculate the potential energy of a given conformation. nih.gov

Conformational Analysis: A systematic or stochastic search of the molecule's potential energy surface would be performed to identify all stable low-energy conformers. The hexahydropyrimidine ring can adopt various conformations, such as chair, boat, and twist-boat forms. The orientation of the methyl and phenyl substituents (axial vs. equatorial) would be a key focus. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

Energy Barriers: The calculations can also determine the energy barriers for converting from one conformer to another (e.g., ring inversion). This information is critical for understanding the molecule's flexibility and dynamics.

Building on this, Molecular Dynamics (MD) simulations can be performed. MD simulations calculate the atomic forces and resulting motions over time, providing a movie-like depiction of the molecule's behavior. nih.gov An MD simulation of this compound in a simulated solvent could reveal:

The preferred conformations in a solution environment.

The timescale of conformational changes, such as the rate of ring flipping.

The dynamic interactions between the solute and solvent molecules.

Illustrative Conformational Energy Data: This table shows example outputs from a conformational analysis and is for illustrative purposes only.

| Conformer | Phenyl Group | Methyl Group | Relative Energy (kcal/mol) |

|---|---|---|---|

| Chair 1 | Equatorial | Equatorial | 0.00 (most stable) |

| Chair 2 | Equatorial | Axial | 1.8 |

| Chair 3 | Axial | Equatorial | 2.5 |

Prediction and Interpretation of Spectroscopic Data through Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, which helps in the structural characterization of compounds.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies of the molecule. nih.gov These frequencies correspond to specific bond stretches, bends, and torsions. The calculated spectrum, when properly scaled, can be compared directly with experimental FT-IR and Raman spectra to confirm the structure and assign specific peaks to molecular motions. For this compound, this would help identify characteristic peaks for the C-H stretches of the phenyl and methyl groups, C-N stretches within the ring, and ring deformation modes. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate the magnetic shielding tensors for each nucleus. nih.gov These values can be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra, which are then compared to experimental data. This can be invaluable for assigning specific signals to particular protons and carbons in the molecule and confirming the stereochemistry of the substituents.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule. nih.gov This allows for the calculation of the UV-Vis absorption spectrum, predicting the wavelength of maximum absorption (λ_max). For this compound, this would likely correspond to π → π* transitions within the phenyl ring.

Illustrative Comparison of Calculated and Experimental Spectroscopic Data: This table demonstrates how computational results are compared with experimental data for validation. The values are hypothetical.

| Spectroscopy Type | Feature | Calculated Value | Experimental Value |

|---|---|---|---|

| FT-IR | C-N Stretch (ring) | 1150 cm⁻¹ | 1155 cm⁻¹ |

| FT-IR | C-H Stretch (Aromatic) | 3050 cm⁻¹ | 3052 cm⁻¹ |

| ¹H NMR | Methyl Protons (N-CH₃) | δ 2.3 ppm | δ 2.4 ppm |

| ¹³C NMR | Phenyl C1 (ipso-carbon) | δ 145 ppm | δ 146 ppm |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational methods are indispensable for studying how a molecule might be formed or how it might react. nih.gov By mapping the potential energy surface of a reaction, chemists can understand the detailed pathway from reactants to products.

For this compound, one could investigate its synthesis, for example, via the condensation of N-methyl-1,3-propanediamine, benzaldehyde (B42025), and formaldehyde (B43269). Computational modeling could:

Identify Intermediates: Propose and calculate the stability of various reaction intermediates.

Locate Transition States: The highest energy point along the lowest energy reaction path is the transition state (TS). Locating the TS structure and calculating its energy is crucial for determining the reaction's activation energy and, therefore, its rate.

Map the Reaction Coordinate: An Intrinsic Reaction Coordinate (IRC) calculation can be performed starting from the TS structure to confirm that it correctly connects the desired reactants and products.

This level of detail provides insights that are often impossible to obtain through experiments alone, such as the precise geometry of atoms at the moment a bond is formed or broken.

Molecular Modeling for Understanding Structure-Reactivity Relationships in Chemical Contexts

Molecular modeling integrates the results from quantum mechanics and molecular mechanics to build predictive models of chemical behavior. This is particularly relevant in fields like drug discovery and materials science.

For this compound, this involves correlating calculated structural and electronic properties with observed reactivity. For example, by systematically changing substituents on the phenyl ring (e.g., adding electron-donating or electron-withdrawing groups) and recalculating the properties, one could establish a Quantitative Structure-Activity Relationship (QSAR). nih.gov

Key descriptors used in such models include:

Electronic Descriptors: HOMO/LUMO energies, atomic charges, and dipole moment.

Steric Descriptors: Molecular volume, surface area, and specific shape indices.

Lipophilicity Descriptors: Calculated logP (partition coefficient), which predicts how the molecule distributes between oil and water.

By understanding how these computed descriptors relate to a molecule's function (e.g., its binding affinity to a biological target), researchers can rationally design new molecules with enhanced properties. For instance, if the compound were being investigated as a potential ligand for a receptor, molecular docking simulations—a type of molecular modeling—could be used to predict its binding pose and affinity within the receptor's active site. researchgate.net

Synthesis and Characterization of Analogues and Derivatives of 1 Methyl 3 Phenylhexahydropyrimidine

Systematic Variation of N-Alkyl and N-Aryl Substituents

The synthesis of hexahydropyrimidine (B1621009) derivatives is often achieved through the condensation of a 1,3-propanediamine with an aldehyde. researchgate.net For the parent compound, 1-methyl-3-phenylhexahydropyrimidine, this would typically involve the reaction of N-methyl-N'-phenyl-1,3-propanediamine with formaldehyde (B43269). By strategically choosing different diamine precursors, a wide variety of N-alkyl and N-Aryl analogues can be produced.

Variation of the N-1 Substituent: To generate analogues with different N-alkyl groups in place of the methyl group, the synthesis can be initiated from various N-alkyl-N'-phenyl-1,3-propanediamines. The reaction of these precursors with formaldehyde yields the corresponding 1-alkyl-3-phenylhexahydropyrimidines. This systematic approach allows for the introduction of ethyl, propyl, benzyl, or other alkyl groups at the N-1 position, enabling the study of structure-activity relationships related to the steric and electronic properties of this substituent.

Variation of the N-3 Substituent: Similarly, modifying the N-aryl group can be accomplished by using N-methyl-N'-aryl-1,3-propanediamines as starting materials. researchgate.net Condensation with formaldehyde allows for the introduction of substituted phenyl rings (e.g., with chloro, methoxy, or nitro groups) or other aromatic systems at the N-3 position. The synthesis of a series of N-arylhexahydropyrimidines has been successfully demonstrated through this methodology. researchgate.net

The general synthetic approach is outlined below:

Reaction Scheme:

R¹-NH-(CH₂)₃-NH-R² + CH₂O → 1-R¹-3-R²-hexahydropyrimidine + H₂O

The yields and reaction conditions can vary depending on the specific substituents on the diamine precursor. researchgate.net

| Target Compound | N-1 Substituent (R¹) | N-3 Substituent (R²) | Required Diamine Precursor |

|---|---|---|---|

| 1-Ethyl-3-phenylhexahydropyrimidine | Ethyl | Phenyl | N-Ethyl-N'-phenyl-1,3-propanediamine |

| 1-Methyl-3-(4-chlorophenyl)hexahydropyrimidine | Methyl | 4-Chlorophenyl | N-Methyl-N'-(4-chlorophenyl)-1,3-propanediamine |

| 1-Benzyl-3-phenylhexahydropyrimidine | Benzyl | Phenyl | N-Benzyl-N'-phenyl-1,3-propanediamine |

| 1-Methyl-3-(4-methoxyphenyl)hexahydropyrimidine | Methyl | 4-Methoxyphenyl | N-Methyl-N'-(4-methoxyphenyl)-1,3-propanediamine |

Introduction of Substituents at Carbon Positions of the Hexahydropyrimidine Ring

Substitution on the carbon backbone of the hexahydropyrimidine ring offers another avenue for creating structural diversity. The most accessible position for introducing substituents is the C-2 carbon.

Substitution at the C-2 Position: The C-2 carbon and its substituent are derived from the aldehyde used in the condensation reaction. While formaldehyde yields a 2-unsubstituted ring, other aldehydes can be used to install a variety of groups at this position. For instance, reacting N-methyl-N'-phenyl-1,3-propanediamine with aromatic aldehydes, such as benzaldehyde (B42025) or its derivatives, results in the formation of 1-methyl-3-phenyl-2-aryl-hexahydropyrimidines. researchgate.net This reaction generally requires specific conditions, such as the use of activated molecular sieves to facilitate the condensation. researchgate.net

Reaction Scheme:

CH₃-NH-(CH₂)₃-NH-Ph + R-CHO → 1-Methyl-3-phenyl-2-R-hexahydropyrimidine + H₂O

Substitution at C-4, C-5, and C-6 Positions: Introducing substituents at the C-4, C-5, or C-6 positions is synthetically more challenging and less direct. This typically requires starting with a substituted 1,3-propanediamine precursor. For example, to obtain a 5-substituted derivative, the synthesis would need to begin with a 2-substituted-1,3-propanediamine. The availability of these substituted diamine starting materials is often the limiting factor in synthesizing such analogues.

| Aldehyde Reactant | Resulting C-2 Substituent (R) | Product Name |

|---|---|---|

| Formaldehyde | -H | This compound |

| Benzaldehyde | -Phenyl | 1-Methyl-2,3-diphenylhexahydropyrimidine |

| p-Nitrobenzaldehyde | -4-Nitrophenyl | 1-Methyl-3-phenyl-2-(4-nitrophenyl)hexahydropyrimidine |

| Acetaldehyde | -Methyl | 1,2-Dimethyl-3-phenylhexahydropyrimidine |

Comparative Studies of Structural and Reactivity Profiles with Other Saturated Nitrogen Heterocycles (e.g., Piperazines, Piperidines)

The structural and chemical properties of hexahydropyrimidines can be better understood by comparing them to more common six-membered saturated nitrogen heterocycles like piperidine (B6355638) and piperazine (B1678402).

Structural and Conformational Differences:

Piperidine: Contains a single nitrogen atom in a six-membered ring. It adopts a stable chair conformation, with a well-defined axial/equatorial environment for substituents.

Piperazine: A 1,4-diazacyclohexane, it also exists in a chair conformation. The two nitrogen atoms are electronically isolated from each other by ethylene (B1197577) bridges. This symmetry means the two nitrogens are chemically equivalent in the unsubstituted ring.

This compound: As a 1,3-diazacyclohexane derivative, its structure is fundamentally different. The two nitrogen atoms are separated by only one methylene (B1212753) group (the C-2 position). This arrangement creates an aminal functional group (N-C-N). The proximity of the nitrogen atoms significantly influences the ring's conformation and electronic properties. researchgate.net Unlike piperazine, the nitrogens in this compound are non-equivalent due to their different substituents. The presence of a 2-aryl group can shift the ring's conformational equilibrium to favor a state where the substituent is equatorial. researchgate.net

Reactivity and Stability Profiles:

Basicity: Piperidine and piperazine are common organic bases. The pKa values of the conjugate acids are ~11.2 for piperidinium (B107235) and ~9.7 and ~5.6 for the diprotonated piperazinium species. The 1,3-arrangement of nitrogens in a hexahydropyrimidine affects their basicity due to electronic interactions through the C-2 position.

Stability: Piperidines and piperazines are generally stable rings. Hexahydropyrimidines, particularly those unsubstituted at the C-2 position, are susceptible to hydrolysis. researchgate.net The aminal linkage (N-C(H₂)-N) can be cleaved by water, leading to ring-opening and regeneration of the diamine and formaldehyde precursors. The introduction of a substituent at the C-2 position can increase the stability of the ring.

N-Substitution: In piperazine, the two secondary amines are equivalent, which can sometimes lead to mixtures of mono- and di-substituted products during alkylation or acylation reactions. researchgate.net In this compound, the N-1 and N-3 positions are already substituted and distinct, precluding the simple substitution reactions seen with unsubstituted piperazine. Further reactions, such as amide formation from a secondary amine precursor, would occur at a specific nitrogen. researchgate.net

| Feature | Piperidine | Piperazine | Hexahydropyrimidine |

|---|---|---|---|

| Nitrogen Arrangement | 1-aza | 1,4-diaza | 1,3-diaza |

| Key Functional Group | Secondary Amine | Two Secondary Amines | Aminal (N-C-N) |

| Conformation | Chair | Chair | Chair (substituent dependent) researchgate.net |

| Ring Stability | High | High | Lower (susceptible to hydrolysis) researchgate.net |

| N-Atom Equivalence | N/A (one N) | Equivalent (unsubstituted) | Non-equivalent (in substituted versions) |

Emerging Research Avenues and Prospects for 1 Methyl 3 Phenylhexahydropyrimidine Chemistry

Development of Innovative Synthetic Methodologies with Enhanced Selectivity and Efficiency

The synthesis of specifically substituted hexahydropyrimidines like 1-Methyl-3-phenylhexahydropyrimidine presents a considerable challenge in terms of regioselectivity and efficiency. While classical methods exist for the synthesis of the core hexahydropyrimidine (B1621009) ring, future research will likely focus on developing novel strategies that offer precise control over the substitution pattern.

A primary route to the hexahydropyrimidine scaffold is the multicomponent Mannich-type reaction, which typically involves the condensation of an aldehyde, an amine, and a compound with an active hydrogen. Adapting this for this compound would likely involve a three-component condensation of formaldehyde (B43269), N-methyl-N'-phenylethylenediamine, or a related precursor. However, achieving high selectivity to avoid the formation of isomeric products or oligomers is a key challenge.

Emerging research avenues in this area include:

Catalyst-Controlled Synthesis: The development of novel Lewis or Brønsted acid catalysts could steer the reaction pathway towards the desired 1,3-disubstituted product with high fidelity. Research into related N-heterocycles has shown that catalyst choice can significantly influence the outcome of annulation reactions.

Use of Protecting Groups: A stepwise approach employing protecting groups could offer superior control. For instance, synthesizing the 3-phenylhexahydropyrimidine precursor first, followed by selective methylation at the N1 position, could be a viable strategy. The challenge lies in achieving selective methylation when two secondary amine groups are present.

Flow Chemistry: Continuous flow synthesis could enhance reaction efficiency, safety, and scalability. The precise control over reaction time, temperature, and stoichiometry offered by flow reactors may minimize side-product formation and improve yields.

| Methodology | Description | Potential Advantages | Key Research Challenges |

|---|---|---|---|

| Catalytic One-Pot Synthesis | Direct condensation of formaldehyde, N-methylamine, and aniline (B41778) (or precursors) using a selective catalyst. | High atom economy, reduced number of steps, cost-effective. | Achieving high regioselectivity (1-Methyl-3-phenyl vs. other isomers), catalyst design and screening. |

| Stepwise Synthesis with Protecting Groups | Sequential introduction of the phenyl and methyl groups onto the hexahydropyrimidine core, using orthogonal protecting groups. | Excellent control over substitution pattern, high purity of final product. | Longer synthetic route, increased cost, optimization of protection/deprotection steps. |

| Reductive Amination Routes | Building the scaffold through sequential reductive amination steps from appropriate aldehyde and amine precursors. | Milder reaction conditions, good functional group tolerance. | Precursor availability, control of intramolecular vs. intermolecular reactions. |

Exploration of Novel Chemical Transformations and Reaction Pathways

The this compound scaffold is rich in potential for further chemical modification. The saturated ring, the tertiary amine at N1, the secondary amine at N3, and the phenyl group all serve as potential sites for diverse chemical transformations.

Future research could explore several intriguing reaction pathways:

Functionalization of the N3 Position: The secondary amine at the N3 position is a prime target for reactions such as acylation, alkylation, arylation, and sulfonylation, allowing for the introduction of a wide array of functional groups. For instance, reacting the N-H group with benzoyl chloride could yield amide derivatives. nih.gov

Aromatic Ring Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). This would enable the tuning of the electronic and steric properties of the molecule, which is crucial for applications in materials science and medicinal chemistry.

Ring Dehydrogenation: Oxidation of the hexahydropyrimidine ring could lead to the formation of corresponding tetrahydropyrimidine (B8763341) or fully aromatic pyrimidine (B1678525) derivatives. This transformation would drastically alter the geometry and electronic properties of the molecule, opening up new applications.

Ring-Opening Reactions: Under specific conditions, the saturated ring could undergo cleavage. This could be exploited in synthetic chemistry to use the compound as a synthon for more complex acyclic diamine structures.

Potential Applications in Advanced Materials Science and Supramolecular Chemistry

The unique structural features of this compound make it a compelling candidate as a building block, or "synthon," for the construction of more complex molecular and supramolecular architectures. Supramolecular chemistry focuses on systems built from discrete molecular components held together by non-covalent interactions. nih.govgoogle.com

The prospects in this area are multifaceted:

Ligand Design for Coordination Chemistry: The two nitrogen atoms of the hexahydropyrimidine ring can act as a bidentate ligand, capable of coordinating with various metal ions. The phenyl and methyl substituents would modulate the steric and electronic environment of the resulting metal complex, influencing its catalytic activity, magnetic properties, or photophysical behavior.

Supramolecular Self-Assembly: The molecule possesses key features for directed self-assembly. The phenyl ring can engage in π-π stacking interactions, while the N-H group (in its precursor) or other introduced functional groups can act as hydrogen bond donors or acceptors. nih.govgoogle.com These interactions could be harnessed to form well-defined supramolecular structures like gels, liquid crystals, or discrete molecular capsules.

Monomers for Advanced Polymers: As a diamine derivative, this compound could potentially serve as a monomer for the synthesis of novel polyamides, polyimides, or polyureas. The incorporation of this non-planar, asymmetric scaffold into a polymer backbone could impart unique properties, such as enhanced solubility, altered thermal stability, or specific chiral recognition capabilities.

Integration of Advanced Analytical and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the structure, reactivity, and properties of this compound is impossible without the integration of sophisticated analytical and computational methods. While experimental data on this specific compound is scarce, a clear framework for its characterization can be established based on studies of related heterocycles.

Analytical Techniques: Structural elucidation would rely on a combination of spectroscopic and crystallographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) would be essential for determining the connectivity and conformational dynamics of the molecule in solution. Fourier-Transform Infrared (FTIR) spectroscopy would identify key functional groups. nih.govresearchgate.netnih.gov Mass Spectrometry (MS), particularly with soft ionization techniques like electrospray ionization (ESI), would confirm the molecular weight and could be used to study fragmentation patterns. nih.gov In cases where a crystalline solid can be obtained, single-crystal X-ray diffraction would provide unambiguous, high-resolution data on its three-dimensional structure in the solid state. nih.govgoogle.com

Computational Techniques: Computational chemistry offers powerful tools to predict properties and understand behavior at the molecular level, which is particularly valuable for guiding experimental work on new compounds.

Quantum Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to optimize the molecule's geometry, predict its spectroscopic signatures (NMR, IR), and calculate properties like the Molecular Electrostatic Potential (MEP), which reveals sites susceptible to electrophilic or nucleophilic attack. nih.govamanote.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and its interactions with other molecules, such as solvents or potential binding partners. nih.govmdpi.com

QSAR and Docking Studies: If the molecule is explored for biological applications, Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations can predict its potential activity and binding mode with biological targets like proteins or enzymes. nih.gov

| Technique | Type | Information Provided | Relevance to Research |

|---|---|---|---|

| NMR Spectroscopy | Analytical | Connectivity, stereochemistry, conformational dynamics in solution. | Essential for routine characterization and structural confirmation. |

| Mass Spectrometry (MS) | Analytical | Molecular weight, elemental composition, fragmentation patterns. | Confirms identity and purity of synthesized compounds. |

| X-ray Crystallography | Analytical | Precise 3D structure, bond lengths, bond angles, intermolecular interactions in the solid state. | Provides definitive structural proof and insights for supramolecular design. google.com |

| Density Functional Theory (DFT) | Computational | Optimized geometry, electronic structure, reaction energetics, predicted spectra. | Guides synthetic efforts and explains observed reactivity. |

| Molecular Dynamics (MD) | Computational | Conformational landscape, intermolecular interactions, solvent effects. | Crucial for understanding behavior in complex environments and supramolecular assembly. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.